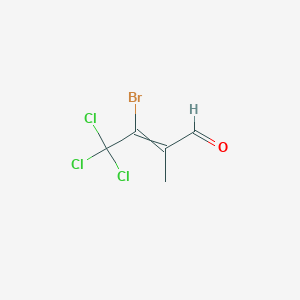
3-Bromo-4,4,4-trichloro-2-methylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,4,4-trichloro-2-methylbut-2-enal: is an organic compound characterized by the presence of bromine, chlorine, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal typically involves the halogenation of precursor compounds. One common method is the bromination of 4,4,4-trichloro-2-methylbut-2-enal using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to bromination and chlorination reactions in reactors designed for high efficiency and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure maximum production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include various substituted alkenes and alcohols.
Oxidation: Major products are carboxylic acids and aldehydes.
Reduction: Reduced products include alkanes and partially dehalogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-4,4,4-trichloro-2-methylbut-2-enal involves its interaction with molecular targets through its reactive halogen atoms. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s double bond also allows for addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
4,4,4-Trichloro-2-methylbut-2-enal: Lacks the bromine atom but shares similar structural features.
3-Bromo-2-methylbut-2-enal: Contains bromine but fewer chlorine atoms.
3-Bromo-4-methylbenzonitrile: Similar in having a bromine atom but differs in the presence of a nitrile group.
Properties
CAS No. |
68143-12-4 |
|---|---|
Molecular Formula |
C5H4BrCl3O |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-bromo-4,4,4-trichloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H4BrCl3O/c1-3(2-10)4(6)5(7,8)9/h2H,1H3 |
InChI Key |
FPFDLGKYZNSHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(Cl)(Cl)Cl)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


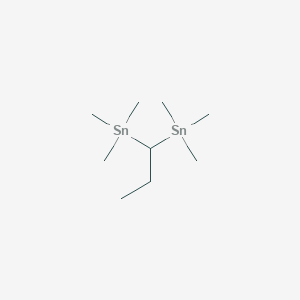
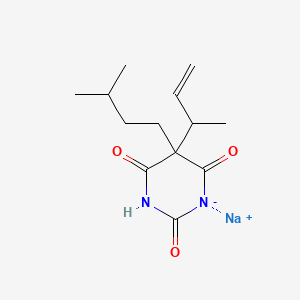

![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)

![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
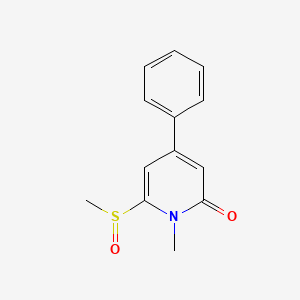
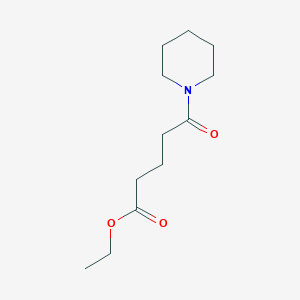

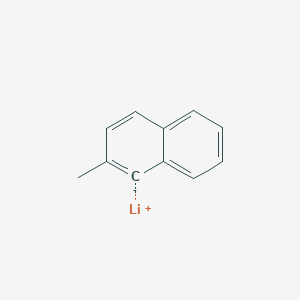
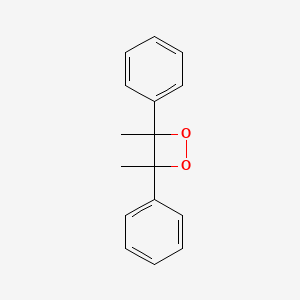
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
